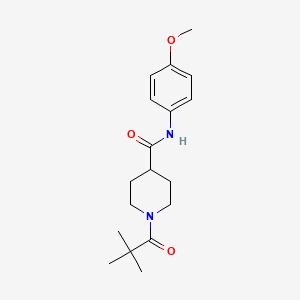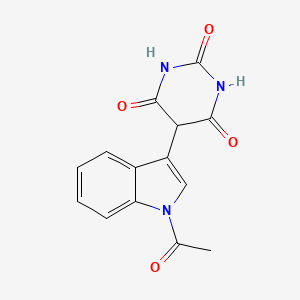
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione
Übersicht
Beschreibung
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features an indole moiety fused with a diazinane trione structure. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be utilized to enhance reaction rates and improve efficiency . Additionally, continuous flow chemistry methods may be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The diazinane trione structure may also contribute to the compound’s biological activity by interacting with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1-acetyl-1H-indole-3-carboxylic acid: Another indole derivative with an acetyl group at the nitrogen position.
Indole-2,3-dione: An oxidation product of indole with a similar core structure.
Uniqueness
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione is unique due to its combination of an indole moiety with a diazinane trione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(1-acetylindol-3-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-7(18)17-6-9(8-4-2-3-5-10(8)17)11-12(19)15-14(21)16-13(11)20/h2-6,11H,1H3,(H2,15,16,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYDMVDMASPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4781123.png)
![(2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4781127.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4781142.png)
![(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4781148.png)
![3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4781155.png)
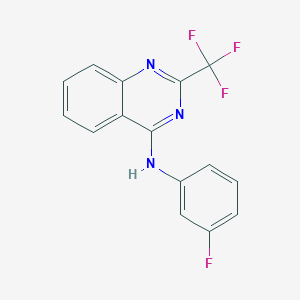
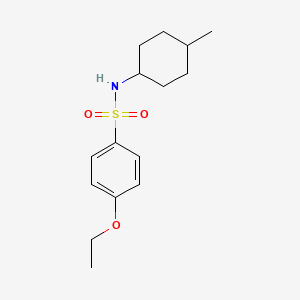
![4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4781176.png)
![3-[4-(difluoromethoxy)phenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4781197.png)
![N-[(2-CHLOROPHENYL)METHYL]-4-PENTANAMIDOBENZAMIDE](/img/structure/B4781208.png)
![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4781221.png)
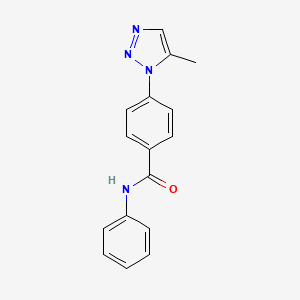
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4781236.png)
